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Compound of Interest |

Compound Name: 4-iodo-1-(oxolan-3-yl)-1H-pyrazole
CAS No.: 1344092-28-9
Cat. No.: B3232671
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A Technical Deep Dive into 4-iodo-1-(oxolan-3-
yl)-1H-pyrazole
Strategic Overview: The Criticality of the Intermediate

In the development of small-molecule kinase inhibitors (e.g., c-MET, ALK inhibitors), the
pyrazole scaffold serves as a ubiquitous pharmacophore. The specific intermediate 4-iodo-1-
(oxolan-3-yl)-1H-pyrazole (also known as 4-iodo-1-(tetrahydrofuran-3-yl)-1H-pyrazole)
represents a high-value "pivot point" in synthetic pathways. The iodine atom at position 4
allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira), while the
oxolane ring modulates solubility and metabolic stability.

For the analytical scientist, this molecule presents a dual challenge:

e Regioisomeric Ambiguity: Confirming the N1-attachment of the oxolane ring versus the
thermodynamically possible N2-isomer.

e Halogen Lability: Preventing in-source de-iodination while maintaining sufficient ionization
efficiency.
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This guide provides a self-validating mass spectrometry workflow to characterize this
compound with high confidence, moving beyond simple molecular weight confirmation to
structural proof.

Physicochemical & Isotopic Framework

Before instrument setup, the analyst must ground the experiment in the fundamental physical
properties of the analyte.

Property Value Analytical Relevance

Base for exact mass
Formula C7H9IN20 )
calculation.[1]

The target value for High-

Monoisotopic Mass 263.9760 Da i
Resolution MS (HRMS).

Primary precursor ion in

[M+H]* 264.9833 Da
ESI(+).

lodine (*271) has a unique
negative mass defect. This
shifts the isotope cluster to a

lodine Mass Defect -0.0904 Da lower mass than purely organic
(C/H/N/O) impurities, allowing
for "Mass Defect Filtering"
(MDF).

127] is monoisotopic.[2] Unlike

Cl or Br, there is no M+2 peak.
Isotopic Pattern A+0 (100%) The absence of an M+2

signature confirms | and rules

out Br/Cl contaminants.

Experimental Protocol: LC-MS/MS Workflow

To ensure reproducibility and minimize "ghost" peaks from in-source fragmentation, the
following protocol utilizes a soft ionization approach coupled with orthogonal chromatographic
separation.
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A. Sample Preparation[3]

¢ Solvent: Methanol:Water (50:50) with 0.1% Formic Acid. Avoid pure acetonitrile as it can
suppress ionization of the pyrazole nitrogen.

e Concentration: 10 pg/mL (working solution).

e Filtration: 0.2 um PTFE (Nylon filters may bind the iodine moiety).

B. Liquid Chromatography (LC) Parameters
e Column: C18 Reverse Phase (e.g., Waters CORTECS C18, 2.1 x 100 mm, 1.6 pm).

o Rationale: The oxolane ring provides sufficient hydrophobicity for retention on C18,
avoiding the need for HILIC.

¢ Mobile Phase A: Water + 0.1% Formic Acid (Proton source for N2).
o Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
e Gradient: 5% B to 95% B over 8 minutes.

o Note: A shallow gradient is required to separate the N1-isomer (target) from the N2-isomer
(potential impurity), which often co-elute.

C. Mass Spectrometry (MS) Parameters[4][5][6][7][8][9][10]

e Source: Electrospray lonization (ESI) in Positive Mode.[6]
o Capillary Voltage: 3.0 kV (Lower voltage prevents in-source C-1 bond cleavage).

» Cone Voltage: 20 V (Critical: High cone voltage will strip the oxolane ring before the
quadrupole).

e Desolvation Temp: 350°C.

e Acquisition: Data-Dependent Acquisition (DDA) or MSE (Simultaneous High/Low energy) to
capture the iodine loss.
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Fragmentation Analysis & Structural Elucidation

The fragmentation of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole follows a distinct pathway governed
by the stability of the aromatic pyrazole ring and the lability of the C-I bond.

Primary Fragmentation Pathway (ESI+)

e Precursor Selection ([M+H]* = 265): The proton localizes on the N2 nitrogen of the pyrazole
ring.

» Neutral Loss of Oxolane (Tetrahydrofuran): The weakest link is the C-N bond connecting the
pyrazole to the oxolane.

o Transition: m/z 265 — m/z 195 (Loss of C4HeO, ~70 Da).

o Significance: The detection of the m/z 195 fragment (4-iodopyrazole cation) confirms the
core scaffold is intact.

¢ lodine Cleavage:
o Homolytic Cleavage:[6] Loss of I radical (Mass 127).
o Heterolytic Cleavage: Loss of HI (Mass 128).

o Observation: In ESI, we typically see the loss of HI from the m/z 195 fragment, resulting in
m/z 67 (pyrazole cation).

Visualization of the Analytical Logic

The following diagram illustrates the decision-making process and physical fragmentation
pathway.
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Sample: 4-iodo-1-(oxolan-3-yl)-1H-pyrazole

LC Separation
(C18 Column, Gradient)

Elute

ESI(+) Source
[M+H]+ Formation

Precursor lon
m/z 265.0

Primary Pathway
Collision Energy 15-20eV

Minor Pathway
(Radical Loss)

1
Fragment A: m/z 195.0 : Fragment C: m/z 138.0
(Loss of Oxolane Ring - C4H60) : (Direct Loss of | from Precursor)
1

Secondary Pathway
Collision Energy >30eV

Fragment B: m/z 67.0 VALIDATION CHECK:

(Loss of HI from Frag A)

1. No M+2 Peak (Rules out Br/ClI)
2. m/z 195 presence (Confirms Pyrazole-I)

Click to download full resolution via product page

Figure 1: Analytical workflow and fragmentation pathway for 4-iodo-1-(oxolan-3-yl)-1H-
pyrazole. The primary transition (265 -> 195) is the key quantifier.
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Impurity Profiling: The "Watch List"

When analyzing this intermediate, three specific impurities often arise from the synthetic
process (typically iodination of the pyrazole or Mitsunobu coupling).

. . Differentiation
Impurity m/z (ESI+) Origin Strategy

o Mass shift of -126 Da.
Incomplete iodination o ]
Retention time will be

Des-iodo analog 139.08 or reductive de- o )
o significantly earlier
iodination.

(more polar).
m/z 195 co-elutes with
Hydrolysis of the the main peak's
) oxolane ring or fragment, but as a

N-Unsubstituted 194.94 i L
unreacted starting parent ion, it will have
material. a different retention

time.

Critical: Exact mass is

identical. Must be

separated

) ) chromatographically.
o Isomeric coupling to )
Regioisomer (N2) 264.98 ] The N2 isomer
the wrong nitrogen. )

typically elutes later

on C18 due to

shielding of the polar

nitrogen.

Summary of Recommendations

o Use Mass Defect Filtering: Set a filter for mass defect -0.05 to -0.15 Da to isolate iodine-
containing species from complex biological or reaction matrices.

e Monitor m/z 195: Use the loss of the oxolane ring as the primary Quantifier transition (265 ->
195) for MRM (Multiple Reaction Monitoring) assays.
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o Soft Desolvation: Keep source temperatures moderate (<350°C) to prevent thermal
degradation of the C-I bond prior to mass analysis.

References

+ lodine Mass Defect in MS: Giesen, J. A., & Diament, B. J. (2018).[5] lodine-Containing Mass-
Defect-Tuned Dendrimers for Use as Internal Mass Spectrometry Calibrants. Journal of the
American Society for Mass Spectrometry.[5][11]

e Pyrazole Fragmentation Mechanisms: Demeter, A., et al. (2019). An Organic Chemist's
Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE Institute of Chemistry.

¢ Synthesis & Characterization of lodopyrazoles: Zandi, S., & Nikpour, F. (2021).
Electrochemical bromination and iodination of some pyrazoles. ResearchGate.

¢ Kinase Inhibitor Intermediates: Al-Karmalawy, A. A., et al. (2023). Recent Advances in
Pyrazole-based Protein Kinase Inhibitors. ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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